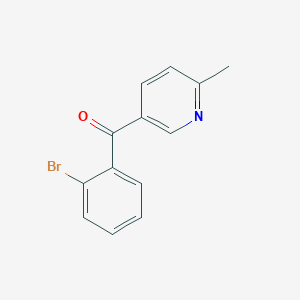
5-(2-Bromobenzoyl)-2-methylpyridine
Overview
Description
5-(2-Bromobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(2-Bromobenzoyl)-2-methylpyridine serves as a precursor in the synthesis of imidazopyridines, a class of heterocyclic compounds recognized for their broad applications in medicinal chemistry and material science. Imidazopyridines are synthesized through various strategies, including condensation, multicomponent reactions, and tandem reactions, showcasing the versatility of this compound in organic synthesis (A. K. Bagdi et al., 2015).
Development of Novel Synthetic Strategies
The chemical also facilitates novel synthetic strategies for creating diverse 5-substituted 2-aminopyridines, pivotal for developing potential antipsychotic agents and other pharmacologically active compounds. This synthetic flexibility underscores the importance of this compound in medicinal chemistry (A. Katritzky et al., 1995).
Electrochemical Carboxylation
Moreover, its derivatives are investigated for electrocatalytic carboxylation reactions with CO2, highlighting its potential in developing environmentally friendly synthetic processes. This application not only demonstrates the compound's reactivity but also its contribution to green chemistry (Q. Feng et al., 2010).
Photophysical and Electrochemical Studies
This compound derivatives are also studied for their photophysical and electrochemical properties, particularly in the synthesis of iridium complexes for potential applications in light-emitting devices. This research indicates the compound's utility in the development of new materials for electronics and photonics (S. Stagni et al., 2008).
Molecular Recognition and Supramolecular Chemistry
Additionally, the compound is utilized in studies focusing on molecular recognition and the formation of supramolecular assemblies, further proving its versatility in the field of supramolecular chemistry. These studies contribute to our understanding of molecular interactions and the design of molecular sensors and switches (S. Varughese et al., 2006).
Mechanism of Action
Target of Action
A related compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been identified as a jak2 specific inhibitor . JAK2 is a protein tyrosine kinase that plays a crucial role in cell growth and survival signaling pathways.
Mode of Action
It can be inferred from the related compound bp-1c that it might interact with its target by inhibiting the phosphorylation of jak2 at tyr1007/1008, thereby disrupting the downstream stat3 tyr705 signaling pathway .
Biochemical Pathways
The inhibition of JAK2/STAT3 signaling pathway by 5-(2-Bromobenzoyl)-2-methylpyridine could lead to the modulation of Akt/Src survival signal and altered expression of interwoven apoptotic genes . This disruption of the signaling pathway could affect various downstream effects, including cell growth, survival, and differentiation.
Result of Action
The result of the action of this compound is likely to be the induction of apoptosis in cancer cells, given its potential role as a JAK2 inhibitor . By inhibiting the JAK2/STAT3 signaling pathway, the compound could disrupt cell survival signals, leading to programmed cell death or apoptosis.
Properties
IUPAC Name |
(2-bromophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYBGKELMLVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246207 | |
| Record name | (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-68-8 | |
| Record name | (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)
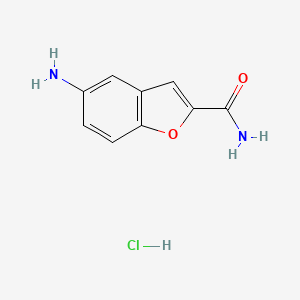
![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

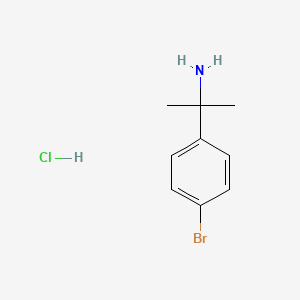
![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)
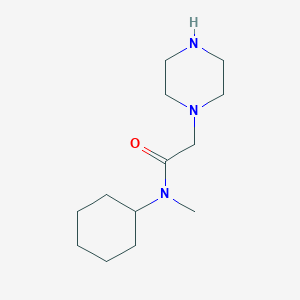

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
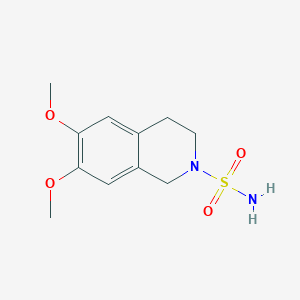
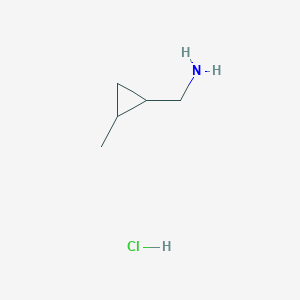
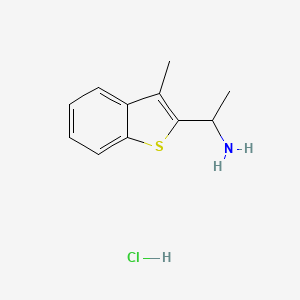
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)
amine](/img/structure/B1520992.png)
